

A Technical Guide to Dimethyl Chlorophosphate as a Phosphorylating Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl chlorophosphate*

Cat. No.: *B043699*

[Get Quote](#)

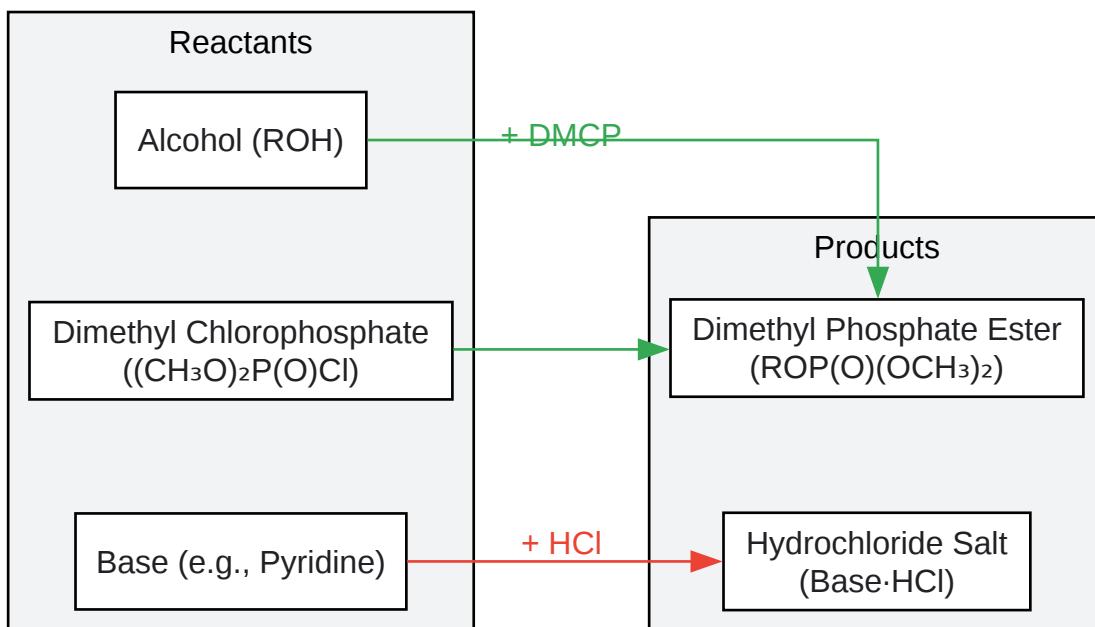
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl chlorophosphate (DMCP) is a highly reactive and versatile organophosphorus compound widely utilized as a phosphorylating agent in organic synthesis.^[1] Identified by its CAS number 813-77-4, this reagent is instrumental in introducing the dimethyl phosphate group into a variety of organic molecules, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.^{[1][2]} Its utility stems from its high electrophilicity at the phosphorus center, enabling efficient reactions with nucleophiles such as alcohols and amines. However, its high reactivity is matched by its significant toxicity, necessitating strict adherence to safety protocols. This guide provides an in-depth overview of DMCP's properties, its application in phosphorylation reactions, detailed experimental protocols, and critical safety information.

Properties of Dimethyl Chlorophosphate

Dimethyl chlorophosphate is a colorless liquid characterized by its high reactivity.^[2] Its physical and chemical properties are summarized below.


Property	Value
CAS Number	813-77-4 [1] [2]
Molecular Formula	C ₂ H ₆ ClO ₃ P [3]
Molecular Weight	144.49 g/mol [3]
Appearance	Colorless liquid [2]
Density	1.34 g/mL at 25 °C
Boiling Point	80 °C at 25 mmHg
Refractive Index	n _{20/D} 1.413
Synonyms	Dimethyl phosphorochloridate, Dimethoxyphosphoryl chloride [3]

Core Application: Phosphorylation Reactions

The primary utility of **dimethyl chlorophosphate** is to act as an efficient phosphorylating agent.[\[1\]](#)[\[2\]](#) The phosphorus atom in DMCP is highly electrophilic, making it susceptible to nucleophilic attack by compounds such as alcohols, amines, and carboxylates.[\[4\]](#) This reaction results in the formation of a new phosphate ester, phosphoramidate, or other organophosphate linkage, respectively, with the concomitant release of a chloride ion.

General Mechanism of Phosphorylation

The reaction typically proceeds via a nucleophilic substitution mechanism. A nucleophile (e.g., an alcohol, ROH) attacks the phosphorus center of DMCP. To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a base (e.g., pyridine, triethylamine) is typically required.

[Click to download full resolution via product page](#)

Caption: General mechanism for the phosphorylation of an alcohol using DMCP.

Phosphorylation of Alcohols

DMCP is effective for the phosphorylation of both primary and secondary alcohols. The reaction creates stable dimethyl phosphate esters, which can be valuable intermediates in drug development or serve as final products.^[5] An organocatalyzed, amine-free phosphorylation of alcohols using 4-methylpyridine N-oxide as a catalyst has been shown to be a high-yield method.^[5]

Phosphorylation of Amines

The reaction of DMCP with primary or secondary amines yields phosphoramidates. This linkage is found in a variety of biologically active compounds.^[6] The reaction of dimethyl 3-chloroprop-1-en-2-ylphosphonate (a related compound) with secondary amines has been shown to produce phosphorus-containing allylic amines.^[7] While specific examples with DMCP are less detailed in the provided literature, the reactivity is analogous to that of diethyl chlorophosphate, which is routinely used for the phosphorylation of amines.^{[4][8]}

Quantitative Data from Phosphorylation Reactions

The efficiency of phosphorylation with DMCP can be high, though it is dependent on the substrate and reaction conditions. The table below summarizes available quantitative data.

Substrate	Reagent	Catalyst/Base	Conditions	Yield (%)	Reference
1- Phenylethano l	Dimethyl chlorophosph ate	4- Methylpyridin e N-oxide, 4 Å MS	CH ₂ Cl ₂ , rt, 24 h	88%	[5]
Geraniol	Diethyl chlorophosph ate*	Pyridine	Diethyl ether, -30 °C to 23 °C, 6.5 h	~90% (crude)	[9]

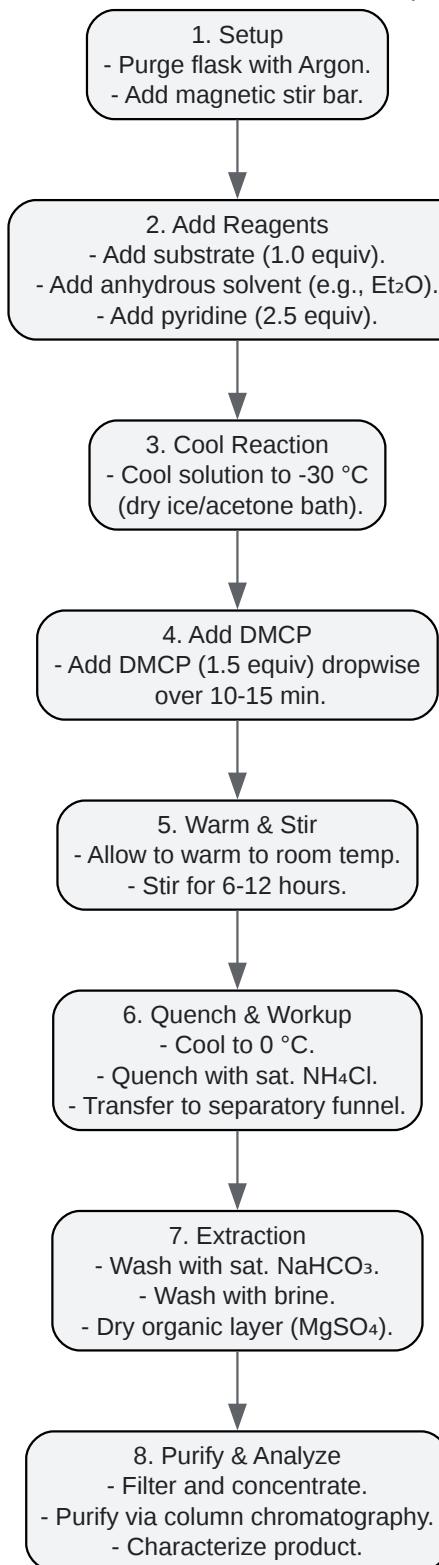
*Note: Data for diethyl chlorophosphate is included as a close analog to illustrate typical reaction conditions and yields for terpene alcohols.

Detailed Experimental Protocols

Strict adherence to established protocols is essential for both safety and reproducibility.

Protocol 1: General Phosphorylation of an Alcohol (Analog-Based)

This protocol is adapted from a procedure for diethyl chlorophosphate and is applicable for the phosphorylation of a generic alcohol with DMCP.[9]


Materials:

- Alcohol substrate (1.0 equiv)
- Anhydrous Pyridine (2.5 equiv)
- Anhydrous Diethyl Ether or Dichloromethane
- Dimethyl Chlorophosphate** (1.5 equiv)

- Saturated aqueous NH_4Cl solution
- Saturated aqueous NaHCO_3 solution
- Brine (Saturated aqueous NaCl)
- Anhydrous MgSO_4 or Na_2SO_4
- Argon or Nitrogen gas supply

Workflow:

Experimental Workflow for Alcohol Phosphorylation

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the phosphorylation of an alcohol.

Procedure:

- To an argon-purged, round-bottomed flask equipped with a magnetic stir bar, add the alcohol (1.0 equiv), anhydrous diethyl ether, and pyridine (2.5 equiv).
- Cool the resulting clear solution in a dry ice/acetone bath to -30 °C while stirring vigorously.
- Add **dimethyl chlorophosphate** (1.5 equiv) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.[9]
- Once the addition is complete, remove the flask from the cold bath and allow it to warm to room temperature.
- Stir the reaction mixture for 6.5 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl phosphate ester.
- Purify the crude product by silica gel column chromatography as needed.

Safety, Handling, and Disposal

WARNING: **Dimethyl chlorophosphate** is extremely hazardous. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[3][10]

Personal Protective Equipment (PPE)


- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

- Eye Protection: Wear chemical splash goggles and a face shield.[11][12]
- Skin and Body Protection: Wear a chemical-resistant lab coat and appropriate protective clothing.[11] Discard contaminated shoes.[11]
- Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. In case of insufficient ventilation, wear suitable respiratory equipment.[11]

Handling and Storage

- Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11] Keep away from heat and moisture. Contact with water can liberate toxic gas.[10]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosive-resistant container.[11][12] Store locked up and protected from moisture.[12]

First Aid and Spill Response

[Click to download full resolution via product page](#)

Caption: Logical workflow for first aid response to DMCP exposure.

- Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11] Ensure adequate ventilation.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

Dimethyl chlorophosphate is a potent and effective phosphorylating agent with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its high reactivity allows for the efficient formation of phosphate esters and related compounds. However, its utility is intrinsically linked to its high toxicity, which mandates rigorous safety protocols, proper handling, and emergency preparedness. For researchers and drug development professionals, a thorough understanding of both its synthetic utility and its hazards is paramount for its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Phosphorochloridic acid, dimethyl ester | C₂H₆ClO₃P | CID 101863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 7. Dimethyl 3-chloroprop-1-en-2-ylphosphonate. Part 2. Alkylation of amines, phosphines and phosphites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dimethyl chlorophosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Technical Guide to Dimethyl Chlorophosphate as a Phosphorylating Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043699#dimethyl-chlorophosphate-as-a-phosphorylating-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com